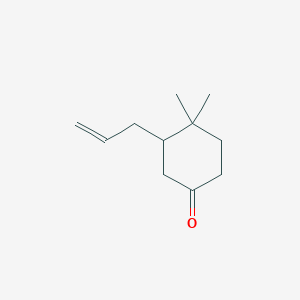
Calcitriol-13C3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcitriol-13C3, also known as 1,25-dihydroxyvitamin D3-13C3, is a labeled form of calcitriol, the most active metabolite of vitamin D. This compound is used primarily in scientific research to study the metabolism and biological effects of vitamin D. The labeling with carbon-13 isotopes allows for precise tracking and quantification in various biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of calcitriol-13C3 involves the incorporation of carbon-13 isotopes into the calcitriol molecule. This is typically achieved through multi-step organic synthesis, starting from a suitable precursor that contains the carbon-13 isotopes. The synthetic route often involves hydroxylation reactions at specific positions on the vitamin D3 molecule to produce the active form, calcitriol .
Industrial Production Methods
Industrial production of this compound is similar to that of regular calcitriol but includes the use of carbon-13 labeled precursors. The process involves several steps of chemical synthesis, purification, and quality control to ensure the isotopic labeling is consistent and the final product is pure .
Analyse Des Réactions Chimiques
Types of Reactions
Calcitriol-13C3 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at different positions on the molecule, leading to the formation of various oxidized metabolites.
Reduction: Reduction reactions can modify the hydroxyl groups present in the molecule.
Substitution: Substitution reactions can occur at the hydroxyl positions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which are useful for studying the metabolic pathways and biological effects of vitamin D .
Applications De Recherche Scientifique
Calcitriol-13C3 has a wide range of applications in scientific research:
Chemistry: Used to study the chemical properties and reactions of vitamin D metabolites.
Biology: Helps in understanding the role of vitamin D in cellular processes, including cell differentiation and apoptosis.
Medicine: Used in research on diseases related to vitamin D deficiency, such as osteoporosis, rickets, and certain cancers.
Industry: Employed in the development of vitamin D supplements and fortified foods
Mécanisme D'action
Calcitriol-13C3 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes. Upon binding to VDR, the calcitriol-VDR complex interacts with retinoid X receptor (RXR) to form a heterodimer. This complex then binds to vitamin D response elements (VDREs) in the promoter regions of target genes, regulating their transcription. This mechanism is crucial for maintaining calcium and phosphate homeostasis, as well as modulating immune responses and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Calcitriol-13C3 is unique due to its isotopic labeling, which allows for precise tracking and quantification in biological systems. This makes it an invaluable tool in research, providing insights into the metabolism and biological effects of vitamin D that are not possible with unlabeled compounds .
Propriétés
Formule moléculaire |
C27H44O3 |
|---|---|
Poids moléculaire |
419.6 g/mol |
Nom IUPAC |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-(113C)methyl(6,7-13C2)heptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24+,25+,27-/m1/s1/i3+1,4+1,26+1 |
Clé InChI |
GMRQFYUYWCNGIN-SYUIRNBGSA-N |
SMILES isomérique |
C[C@H](CCC[13C]([13CH3])([13CH3])O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |
SMILES canonique |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(10-Methyl-8-phenyl-6-p-tolylamino-8,11-dihydro-5,7,8,9,11a-pentaaza-cyclopenta[b]phenanthren-11-yl)-benzene-1,2-diol](/img/structure/B11939694.png)


![[1-(Trimethylsilyl)cyclopropyl]methyl trifluoroacetate](/img/structure/B11939711.png)

![(1E)-1-(4-hydroxyphenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11939717.png)



![2-methyl-N-(2,2,2-trichloro-1-{[(3-methylphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11939740.png)


![Bicyclo[3.3.1]nona-3,7-diene-2,6-dione](/img/structure/B11939774.png)
